3-chloro-6-ethynylpyridine-2-carboxylic acid
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Overview
Description
3-chloro-6-ethynylpyridine-2-carboxylic acid is a synthetic compound widely used in the field of organic chemistry due to its unique physical and chemical properties. This compound was first synthesized in 1975 by G. Halazy et al. It has gained popularity in the scientific community due to its wide range of applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethynylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-ethynylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxides or reduced forms of the compound.
Scientific Research Applications
3-chloro-6-ethynylpyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine-2-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
6-ethynylpyridine-2-carboxylic acid: Lacks the chlorine atom, leading to variations in chemical behavior and biological activity.
3-chloro-5-ethynylpyridine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position, affecting its properties and uses.
Uniqueness
3-chloro-6-ethynylpyridine-2-carboxylic acid is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions and its wide range of applications in research and industry make it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
1823365-41-8 |
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Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
3-chloro-6-ethynylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2/c1-2-5-3-4-6(9)7(10-5)8(11)12/h1,3-4H,(H,11,12) |
InChI Key |
MJHCYIVWIZMVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=C(C=C1)Cl)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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